molecular formula C12H11ClN2O B8638649 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B8638649
M. Wt: 234.68 g/mol
InChI Key: CTOSYSCOLXZTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11ClN2O/c1-8-5-6-15(14-8)12-7-10(13)3-4-11(12)9(2)16/h3-7H,1-2H3

InChI Key

CTOSYSCOLXZTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole/1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole mixture (Intermediate 3, step 1) (1.00 g, 3.68 mmol) was dissolved in THF (6 mL) and cooled to 0° C. i-Propyl magnesium chloride (2.76 mL, 2.0 M in THF, 5.52 mmol) was added dropwise and allowed to warm to RT over 30 min. The reaction was then cooled to −15° C. Acetyl chloride (481 μL, 5.5 mmol) was added and the reaction was warmed to RT for 3 h. The reaction was quenched with HCl (2 N, 4 mL), then extracted with water and EtOAc, washed with brine, and dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 1-[4-chloro-2-(3-methyl-pyrazol-1-yl)-phenyl]-ethanone.
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
481 μL
Type
reactant
Reaction Step Three

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